Pentyl (2-oxooxolan-3-yl)carbamate
Description
Properties
CAS No. |
61546-63-2 |
|---|---|
Molecular Formula |
C10H17NO4 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
pentyl N-(2-oxooxolan-3-yl)carbamate |
InChI |
InChI=1S/C10H17NO4/c1-2-3-4-6-15-10(13)11-8-5-7-14-9(8)12/h8H,2-7H2,1H3,(H,11,13) |
InChI Key |
IIUMQSGMSAZOSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)NC1CCOC1=O |
Origin of Product |
United States |
Synthetic Methodologies for Pentyl 2 Oxooxolan 3 Yl Carbamate
Strategies for Carbamate (B1207046) Bond Formation in the Context of Lactone Systems
The formation of the carbamate bond is a critical step in the synthesis of the target molecule. This section explores established and sustainable methods for creating O-alkyl carbamates.
Established Synthetic Routes to O-Alkyl Carbamates
Historically, the synthesis of O-alkyl carbamates has relied on several key methodologies. A prevalent method involves the reaction of alcohols with isocyanates. This approach is often efficient but necessitates the use of isocyanates, which can be hazardous. Another common route is the aminolysis of chloroformates, which are themselves typically derived from the highly toxic and corrosive phosgene (B1210022). The use of carbonyl-di-imidazole (CDI) offers a safer alternative to phosgene-based reagents. In a three-step method, non-acidic alcohols react with CDI to form carbamoyl-imidazoles, which are then converted to more reactive imidazolium (B1220033) salts before reacting with amines to yield the corresponding carbamates. rsc.org
The reaction of alcohols with compounds containing an O-H bond is a cornerstone of isocyanate chemistry. conicet.gov.ar The nucleophilic oxygen of the alcohol attacks the electrophilic carbon of the isocyanate group. conicet.gov.ar This method is often performed under anhydrous conditions as isocyanates can readily react with water. conicet.gov.ar High yields of carbamate derivatives can be achieved using this approach. conicet.gov.ar
Another strategy involves the direct synthesis of carbamates from Boc-protected amines. One such method involves the activation of the Boc-protected amine with triflic anhydride (B1165640) (Tf₂O) to generate an isocyanate intermediate, which then reacts with an alcohol to form the carbamate. rsc.org
| Reagent Type | Advantages | Disadvantages |
| Isocyanates | High reactivity and yields | Toxicity and moisture sensitivity |
| Chloroformates | Versatile | Often derived from toxic phosgene |
| Carbonyl-di-imidazole (CDI) | Safer alternative to phosgene | Multi-step process rsc.org |
| Boc-protected amines | Readily available starting materials | Requires activation step rsc.org |
Development of Green Chemistry and Sustainable Synthesis Protocols for Carbamates
In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for carbamate synthesis, primarily focusing on the use of carbon dioxide (CO₂) as a C1 source. bohrium.com CO₂ is an attractive alternative to phosgene as it is non-toxic, non-corrosive, non-flammable, abundant, and inexpensive.
Several green synthetic routes have been explored:
Direct Carboxylation of Amines and Alcohols: This method involves the reaction of CO₂, amines, and alcohols, often in the presence of a catalyst. Basic catalysts have been shown to be effective in converting aliphatic amines and alcohols to carbamates under mild conditions. rsc.org The use of a high excess of alcohol in the reaction mixture is often necessary to achieve good yields.
Electrochemical Synthesis: An electrocatalyzed three-component cascade reaction of CO₂, amines, and N-alkenylsulfonamides has been developed to produce carbamate compounds. rsc.org This method offers an environmentally friendly approach by promoting the participation of CO₂ in the reaction through electro-oxidation. rsc.org Another electrochemical method involves the cross-coupling of CO₂ with amines and arylketones under metal-free conditions to yield O-β-oxoalkyl carbamates. researchgate.net
Photocatalytic Synthesis: Visible-light-mediated photocatalysis has been employed for the synthesis of O-β-oxoalkyl carbamates from arylacetones, CO₂, and amines. researchgate.net This catalyst-free protocol proceeds at room temperature under atmospheric CO₂ pressure. researchgate.net
Ionic Liquid/Cu₂O Catalysis: A chromatography-free method for carbamate synthesis from CO₂, propargyl alcohols, and amines has been developed using a recyclable bio-based ionic liquid/Cu₂O catalytic system. bohrium.com This atom-economical route operates at atmospheric pressure of CO₂. bohrium.com
Hofmann Rearrangement: A green oxidation process using oxone, KCl, and NaOH allows for the one-step synthesis of carbamate derivatives from aromatic amides via a Hofmann rearrangement. mdpi.com
| Green Method | Key Features |
| Direct Carboxylation | Utilizes CO₂, amines, and alcohols with basic catalysts. rsc.org |
| Electrochemical Synthesis | Employs electricity to drive the reaction of CO₂, amines, and other components. rsc.orgresearchgate.net |
| Photocatalytic Synthesis | Uses visible light to initiate the reaction. researchgate.net |
| Ionic Liquid/Cu₂O Catalysis | Atom-economical, chromatography-free, and uses a recyclable catalyst. bohrium.com |
| Green Hofmann Rearrangement | One-pot, two-step process using an oxidizing agent. mdpi.com |
Synthesis of the 2-Oxooxolan Ring System and its Functionalized Precursors
The 2-oxooxolan, or γ-butyrolactone, ring is a common structural motif in natural products and serves as a versatile building block in organic synthesis. The synthesis of the target molecule requires a γ-butyrolactone ring functionalized at the 3-position.
Stereoselective and Enantioselective Approaches to Substituted Oxolactones
The biological activity of many compounds containing γ-butyrolactone rings is highly dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective synthetic methods is of great importance. nih.gov
Several strategies have been developed to achieve high levels of stereocontrol:
Catalytic Asymmetric Synthesis: A wide range of enantioselective methods employing catalytic amounts of metal complexes or organocatalysts have been developed for the synthesis of γ-butyrolactones. nih.gov
Chromium-Catalyzed Allylation/Lactonization: Enantioenriched α-exo-methylene γ-butyrolactones can be synthesized through a two-step sequence involving a highly enantioselective chromium-catalyzed carbonyl 2-(alkoxycarbonyl)allylation followed by lactonization. nih.govacs.org
Enzymatic Reduction: A one-pot enzyme cascade using an ene reductase and an alcohol dehydrogenase can reduce α,β-unsaturated γ-keto esters to various alkyl-substituted γ-butyrolactones with good yields and very good diastereoselectivities. dntb.gov.ua
Michael Addition: The asymmetric Michael addition catalyzed by a chiral diphenylprolinol silyl (B83357) ether is a key step in an efficient approach to multifunctionalized γ-butyrolactones. rsc.org
Lewis Acid Promoted Cyclization: Lewis acids such as TMSOTf or BF₃·OEt₂ can catalyze the reaction of ε-hydroxyalkenes with aldehydes to provide substituted eight-membered cyclic ethers (oxocenes) with excellent diastereoselectivity. nih.govnih.gov While this method produces a larger ring system, it highlights the power of Lewis acid catalysis in stereoselective cyclization reactions.
Palladium-Catalyzed Cyclization: The palladium(0)-catalyzed cyclization of bromoallenes bearing hydroxyl groups provides a stereoselective route to functionalized tetrahydrofurans. researchgate.net
Targeted Functionalization of the Tetrahydrofuran (B95107) Scaffold at the 3-Position
Introducing a functional group at the 3-position of the tetrahydrofuran ring is a key step in the synthesis of precursors for pentyl (2-oxooxolan-3-yl)carbamate.
Several methods can be employed for this purpose:
Directed C-H Functionalization: Palladium-catalyzed arylation of tetrahydrofurans at the 3-position has been achieved using a C(2)-linked 8-aminoquinoline (B160924) (AQ) auxiliary. thieme-connect.com This method allows for the synthesis of 2,3-disubstituted tetrahydrofuran derivatives with good yields and excellent cis-diastereoselectivity. thieme-connect.com
Metalation: The deprotonation and metalation of tetrahydrofuran can be challenging but has been achieved. For example, treatment of certain yttrium complexes in THF can lead to the formation of a 2-ethylene-tetrahydrofuranyl complex. rsc.org While this functionalizes the 2-position, it demonstrates the possibility of activating the THF ring.
Cyclization/Cross-Coupling: A [3+2] cyclization followed by bromination and palladium(0) cross-coupling reactions provides a strategy for the synthesis of functionalized 2-alkylidene-tetrahydrofurans. researchgate.net
Convergent and Divergent Synthetic Pathways for this compound
The synthesis of this compound can be approached through either a convergent or a divergent strategy.
Convergent Synthesis: A convergent approach would involve the separate synthesis of two key fragments: 3-amino-dihydrofuran-2(3H)-one (the functionalized lactone precursor) and pentyl chloroformate or a related pentyl carbamoylating agent. These two fragments would then be coupled in a final step to form the target molecule. This strategy is often more efficient for complex molecules as it allows for the optimization of the synthesis of each fragment independently.
Divergent Synthesis: A divergent strategy would start with a common precursor, such as a commercially available γ-butyrolactone. This starting material would first be functionalized at the 3-position, for example, by introducing an amino group. Subsequent reaction of this amino-functionalized lactone with a suitable pentyl-containing reagent would then yield the final product. This approach can be advantageous for creating a library of related compounds by reacting the functionalized lactone with a variety of different reagents in the final step.
A potential synthetic route could involve the reduction of a lactone compound to an intermediate hemiacetal, which can then be further reacted. google.com
Chiral Synthesis and Stereochemical Control in Alkyl (2-oxooxolan-3-yl)carbamate Formation
The introduction of chirality into the alkyl (2-oxooxolan-3-yl)carbamate scaffold is a critical aspect of its synthesis, given the potential for stereoisomers with distinct biological activities. The core of this challenge is the stereoselective formation of the C3-N bond on the 2-oxooxolane (γ-butyrolactone) ring.
Chemoenzymatic Strategies for Introducing Chirality into Carbamate Intermediates
Chemoenzymatic methods offer a powerful approach for the synthesis of enantiomerically pure building blocks that can be converted to chiral alkyl (2-oxooxolan-3-yl)carbamates. These strategies often rely on the kinetic resolution of racemic intermediates by enzymes, most notably lipases.
A common precursor for these syntheses is 3-hydroxy-γ-butyrolactone. The hydroxyl group can be readily converted to a carbamate. Lipase-catalyzed resolution of racemic 3-hydroxy-γ-butyrolactone or its derivatives allows for the separation of enantiomers, providing access to either the (R) or (S) form of the target carbamate. For instance, the lipase (B570770) from Candida rugosa has been shown to be effective in the hydrolysis of (S)-β-benzoyloxy-γ-butyrolactone, yielding optically pure (S)-3-hydroxy-γ-butyrolactone. nih.gov This enzymatic step is crucial as it establishes the key stereocenter.
Another chemoenzymatic route involves the resolution of racemic alcohols through their azolyl carbamates. nih.gov While not directly applied to the 2-oxooxolan-3-yl system in the literature reviewed, this method demonstrates the principle of using lipase-catalyzed hydrolysis for the kinetic resolution of carbamates, which could be adapted for the synthesis of chiral this compound. The selection of the enzyme and reaction conditions is critical for achieving high enantiomeric excess (ee).
| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Candida rugosa lipase | (S)-β-benzoyloxy-γ-butyrolactone | (S)-3-hydroxy-γ-butyrolactone | High | nih.gov |
| Lipase PS | Racemic 1-phenylethyl 4-bromopyrazole carbamate | (R)-1-phenylethyl 4-bromopyrazole carbamate and (S)-1-phenylethanol | >99% | nih.gov |
| Pseudomonas fluorescens lipase | Racemic 3-hydroxybutyric acid | (R)-3-hydroxybutyric acid | >99% | manchester.ac.uk |
Asymmetric Organocatalysis and Metal-Catalyzed Asymmetric Synthesis for Carbamate Scaffolds
Asymmetric organocatalysis has emerged as a robust tool for the enantioselective synthesis of chiral heterocycles, including γ-butyrolactones. acs.orgresearchgate.netrug.nlbeilstein-journals.org These methods often involve the use of small chiral organic molecules to catalyze reactions that create the stereogenic center. For the synthesis of alkyl (2-oxooxolan-3-yl)carbamate, an organocatalytic approach could involve the asymmetric Michael addition of a nucleophile to an α,β-unsaturated precursor, or an asymmetric Mannich reaction to introduce the amino functionality. acs.orgnih.gov
For example, rosin-derived bifunctional amine-thiourea catalysts have been successfully employed in the asymmetric Mannich reaction of α-acetyl-γ-butyrolactone with N-Boc-protected aldimines, affording products with high diastereo- and enantioselectivity. nih.gov This demonstrates the potential of organocatalysis to construct the C3-amino substituted γ-butyrolactone core. The choice of organocatalyst is paramount in determining the stereochemical outcome.
Transition metal-catalyzed asymmetric synthesis provides another powerful avenue. acs.orgresearchgate.netrug.nl While direct metal-catalyzed asymmetric amination of the γ-butyrolactone ring can be challenging, strategies involving the cyclization of precursors containing a carbamate group are viable. For instance, catalytic asymmetric cyclocarbonylation has been used for the synthesis of γ-butyrolactones. nih.gov
| Catalyst Type | Reaction | Substrate Example | Key Feature | Reference |
| Rosin-derived amine-thiourea | Asymmetric Mannich Reaction | α-acetyl-γ-butyrolactone | High enantio- and diastereoselectivity | nih.gov |
| Proline derivatives | Asymmetric Michael Addition | α,β-unsaturated aldehydes | Modular and effective | nih.govrsc.org |
| Metal complexes (e.g., Rh, Ru) | Asymmetric Hydrogenation/Cyclization | Unsaturated esters/acids | Access to chiral lactones | acs.orgresearchgate.netrug.nl |
Diastereoselective Synthesis Approaches for Oxooxolan-Carbamate Systems
When a chiral center already exists in the starting material, diastereoselective reactions can be employed to create the desired stereoisomer of the alkyl (2-oxooxolan-3-yl)carbamate. These methods rely on the existing stereochemistry to direct the formation of a new stereocenter.
One such approach is the diastereoselective reduction of a ketone precursor that already contains the carbamate group at a different position. Alternatively, a diastereoselective cyclization of an acyclic precursor can be utilized. For instance, the Prins cyclization of enecarbamates has been shown to be a highly diastereoselective method for the synthesis of substituted tetrahydropyrans, a strategy that could be conceptually extended to the synthesis of substituted γ-butyrolactones. nih.gov The stereochemistry of the enecarbamate precursor is transferred with high fidelity to the cyclized product.
Carbamate-directed lithiation followed by reaction with an electrophile is another strategy that can afford high diastereoselectivity in the synthesis of complex molecules. beilstein-journals.org The carbamate group can act as a directing group, influencing the stereochemical course of the reaction.
| Method | Key Principle | Substrate Type | Outcome | Reference |
| Prins Cyclization | Stereoselective cyclization | Enecarbamates | High diastereoselectivity | nih.gov |
| Carbamate-directed Lithiation | Directed metalation | Carbamate-containing aromatics | Diastereo- and enantioselective functionalization | beilstein-journals.org |
| NBS-mediated Cyclization | Halocyclization | N-alkoxy α,β-unsaturated silyl imino ethers | Diastereoselective formation of β-lactams | rsc.org |
Structural Elucidation and Advanced Characterization of Pentyl 2 Oxooxolan 3 Yl Carbamate
Advanced Spectroscopic Analysis for Comprehensive Structural Confirmation
Spectroscopic techniques are fundamental to the confirmation of a chemical structure. For Pentyl (2-oxooxolan-3-yl)carbamate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and vibrational spectroscopy (Infrared and Raman) would be essential for a complete structural assignment.
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)
Multi-dimensional NMR spectroscopy is a powerful tool for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and confirming the connectivity of atoms within a molecule. For this compound, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.
Expected ¹H and ¹³C NMR Data (Hypothetical):
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Pentyl CH₃ | ~0.9 | ~14 |
| Pentyl CH₂'s | 1.2-1.6 | 22-31 |
| -O-CH₂- (Pentyl) | ~4.0 | ~65 |
| C=O (Carbamate) | - | ~156 |
| N-H | 5.0-6.0 | - |
| C-H (on oxolanone) | ~4.5 | ~55 |
| CH₂ (on oxolanone) | 2.0-2.5 | 25-35 |
| C=O (Lactone) | - | ~175 |
| -O-CH₂- (on oxolanone) | ~4.3 | ~68 |
This table is a hypothetical representation and actual experimental values may vary.
Solid-State NMR could provide further insights into the conformation and packing of the molecule in its solid form, especially if obtaining single crystals for X-ray diffraction proves challenging.
High-Resolution Mass Spectrometry (HRMS) and Detailed Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₀H₁₇NO₄), the expected exact mass would be a key piece of identifying information.
The fragmentation pattern in a mass spectrum, often obtained through techniques like tandem mass spectrometry (MS/MS), provides a molecular fingerprint and confirms the structural arrangement. While specific fragmentation data for this compound is not published, general fragmentation patterns for carbamates and esters are known. nih.govmsu.edu Common fragmentation pathways would likely involve the cleavage of the carbamate (B1207046) bond, loss of the pentyl group, and fragmentation of the oxolanone ring.
Predicted High-Resolution Mass Spectrometry Data:
| Adduct | Predicted m/z |
| [M+H]⁺ | 216.1230 |
| [M+Na]⁺ | 238.1050 |
These values are calculated based on the molecular formula C₁₀H₁₇NO₄ and may differ slightly from experimental results.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. nih.govscifiniti.comrsc.orggoogle.com For this compound, these techniques would confirm the presence of key functional groups.
Characteristic Vibrational Frequencies:
| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
| N-H stretch | 3300-3500 | IR, Raman |
| C-H stretch (alkyl) | 2850-3000 | IR, Raman |
| C=O stretch (lactone) | ~1770 | IR, Raman |
| C=O stretch (carbamate) | ~1700 | IR, Raman |
| C-O stretch | 1000-1300 | IR |
Studies on similar compounds, such as other carbamates and piperidine (B6355638) derivatives, demonstrate the utility of these techniques in conjunction with computational methods for detailed vibrational assignments. evitachem.comresearchgate.net
X-ray Crystallography and Solid-State Structural Investigations
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state.
Determination of Absolute Configuration and Conformation in the Crystalline State
If a suitable single crystal of this compound could be obtained, X-ray diffraction would reveal the precise bond lengths, bond angles, and torsional angles of the molecule. This would allow for the unambiguous determination of the conformation of the pentyl chain and the oxolanone ring. Furthermore, if the compound is chiral, crystallographic analysis of a derivative with a known absolute configuration could be used to determine the absolute configuration of the target molecule.
Analysis of Crystal Packing, Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking), and Polymorphism
Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds, which would be expected between the N-H group of the carbamate and the carbonyl oxygen of a neighboring molecule. The study of polymorphism, the ability of a compound to exist in multiple crystalline forms, is also critical as different polymorphs can have different physical properties. There is currently no published information on the crystal structure or polymorphic behavior of this compound.
Chromatographic Method Development for Purity Assessment and Isolation
The assessment of purity and the isolation of this compound from synthesis reaction mixtures or natural extracts necessitate the development of robust chromatographic methods. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques employed for these purposes.
HPLC and UPLC are cornerstone techniques for the analysis and purification of non-volatile and thermally labile compounds like this compound. These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
Methodology and Findings
For the analysis of carbamate derivatives, reversed-phase HPLC and UPLC methods are commonly utilized. A typical system would involve a C18 column as the stationary phase, which retains the analyte based on its hydrophobicity. The mobile phase often consists of a mixture of water (often with an acid modifier like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol.
A gradient elution program, where the proportion of the organic solvent is increased over time, is generally effective for separating the target compound from impurities with varying polarities. Detection is typically achieved using a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
A study on the analysis of specialized metabolites from ocean sediments employed a sophisticated UPLC system coupled to a high-resolution mass spectrometer, a methodology that is highly applicable to the analysis of this compound. scholaris.ca The parameters used in this study provide a strong starting point for method development.
Interactive Data Table: Illustrative UPLC-MS Method Parameters
| Parameter | Value |
| Chromatography System | Vanquish Ultra-High Performance Liquid Chromatography (UHPLC) |
| Column | Scherzo SM-C18 (2 x 250 mm, 3 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Gradient Program | 0-5 min, 2% B; 5-8 min, 2-50% B; 8-13 min, 50-100% B; 13-14 min, 100% B; 14-14.1 min, 100-2% B; 14.1-18 min, 2% B |
| Mass Spectrometer | Q Exactive Hybrid Quadrupole-Orbitrap |
| Ionization Mode | Heated Electrospray Ionization (HESI), Positive and Negative |
| Heater Temperature | 370°C |
| Capillary Temperature | 350°C |
| MS1 Resolution | 35,000 |
| MS2 Resolution | 17,500 |
| Collision Energies | 20, 35, 50 eV |
This table illustrates a potential UPLC-MS method based on published research for similar compound classes and is a hypothetical application to this compound. scholaris.ca
The predicted collision cross-section (CCS) values for protonated and sodiated adducts of related compounds provide valuable information for targeted mass spectrometry analysis. For instance, the predicted CCS for the [M+H]+ adduct of a similar compound, benzyl (B1604629) N-(2-oxooxolan-3-yl)carbamate, is 150.3 Ų. uni.lu Such data can be used to build inclusion lists for targeted MS/MS experiments, enhancing the selectivity and sensitivity of the analysis for this compound.
While this compound itself is not sufficiently volatile for direct GC analysis, GC-MS can be a powerful tool for its analysis after appropriate derivatization. Derivatization aims to increase the volatility and thermal stability of the analyte.
Derivatization and Analysis
A common derivatization strategy for compounds containing N-H bonds, such as the carbamate moiety in this compound, is silylation. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity and increases the volatility of the compound, making it amenable to GC separation.
The resulting TMS-derivative of this compound can then be analyzed by GC-MS. The separation would be achieved on a capillary column, often with a non-polar or medium-polarity stationary phase. The mass spectrometer provides both quantitative data and valuable structural information from the fragmentation pattern of the derivative.
For chiral compounds, such as derivatives of (S)- or (R)-3-amino-γ-butyrolactone, chiral GC analysis can be employed to separate enantiomers. A study on a synthetic approach to the sarain core utilized a Supelco Beta-Dex™ 120 column for chiral GC analysis, which could be applicable for determining the enantiomeric purity of chiral this compound derivatives. ucl.ac.uk
Interactive Data Table: Exemplary Chiral GC Method Parameters
| Parameter | Value |
| GC System | Agilent 6890N or similar |
| Column | Supelco Beta-Dex™ 120 (30 m x 0.25 mm i.d.) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Temperature Program | 80°C (isothermal for 20 min), then ramp at 2°C/min to a final temperature suitable for the derivative's elution |
| Injector Temperature | 250°C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| MS Ionization | Electron Ionization (EI) at 70 eV |
This table presents a hypothetical chiral GC method based on published literature for related chiral compounds and would require optimization for the specific derivative of this compound. ucl.ac.uk
The mass spectrum of the derivatized this compound would be expected to show characteristic fragments. These would include the molecular ion peak (M+•) and fragments corresponding to the loss of the pentyl group, the carbamate moiety, and the silyl (B83357) group, providing a fingerprint for its identification.
Chemical Reactivity and Mechanistic Investigations of Pentyl 2 Oxooxolan 3 Yl Carbamate
Hydrolytic Stability and Degradation Pathways of the Carbamate (B1207046) Moiety
The carbamate moiety is a critical determinant of the molecule's stability and is susceptible to hydrolysis, a reaction that cleaves the carbamate bond. rsc.org This degradation is significantly influenced by pH. clemson.edu
Under alkaline conditions, the hydrolysis of N-monosubstituted carbamates, such as Pentyl (2-oxooxolan-3-yl)carbamate, is particularly important. clemson.eduscite.ai The accepted mechanism proceeds through a base-catalyzed elimination. The process begins with the deprotonation of the nitrogen atom by a hydroxide (B78521) ion, forming a carbamate anion. This intermediate is unstable and subsequently breaks down to yield an isocyanate and an alkoxide. In this specific molecule, this would be the 3-hydroxyoxolan-2-one anion. The isocyanate is then rapidly hydrolyzed to a carbamic acid, which decarboxylates to form the corresponding amine and carbon dioxide. nih.gov The final degradation products would be pentanol (B124592), 3-amino-dihydrofuran-2(3H)-one, and carbon dioxide.
In acidic or neutral conditions, hydrolysis can still occur, though often at a slower rate. clemson.edunih.gov Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. clemson.edu However, for many carbamates, the base-catalyzed pathway is the dominant degradation route in physiological and environmental contexts. clemson.edunih.gov The stability of the carbamate is also intrinsically linked to the electronic nature of its substituents; electron-withdrawing groups can influence the reactivity of the carbamate linkage. nih.govacs.org
Table 1: General pH-Dependent Hydrolytic Stability of Carbamates
| pH Range | General Stability | Dominant Mechanism |
| Acidic (pH < 6) | Generally stable | Acid-catalyzed hydrolysis |
| Neutral (pH ~7) | Moderately stable, slow hydrolysis | Neutral hydrolysis (water-mediated) |
| Alkaline (pH > 8) | Unstable, rapid hydrolysis | Base-mediated elimination |
| This table presents generalized stability trends for carbamates based on established chemical principles. clemson.edunih.gov |
Ring-Opening and Ring-Closing Reactions of the 2-Oxooxolan Ring System
The 2-oxooxolan ring, a γ-butyrolactone, is a five-membered lactone that possesses inherent ring strain, making it susceptible to nucleophilic attack and subsequent ring-opening. nih.govacs.org The thermodynamics of this process are less favorable compared to more strained β-lactones or less strained larger ring lactones, but it remains a key reaction pathway. nih.govnih.gov
Ring-opening can be initiated by hydrolysis under either acidic or basic conditions, cleaving the ester bond to form the corresponding γ-hydroxycarboxylic acid, in this case, 4-hydroxy-2-(pentylcarbamoylamino)butanoic acid. The reaction involves nucleophilic acyl substitution at the lactone's carbonyl carbon. nih.gov Studies on similar lactone systems have shown that the presence of adjacent functional groups, like the carbamate in this molecule, can influence the rate and mechanism of degradation. escholarship.org
Conversely, ring-closing reactions, or lactonization, are also mechanistically significant. The formation of the γ-butyrolactone ring from an appropriate acyclic precursor, such as a γ-hydroxy acid, is a common synthetic route. nih.gov In the context of this compound, potential intramolecular reactions could lead to different cyclic products. For instance, under certain conditions, the carbamate nitrogen could act as an intramolecular nucleophile, potentially leading to a rearrangement to form a cyclic lactam structure, which is a cyclic amide. wikipedia.org The formation of γ-lactams from γ-amino acids is a thermodynamically favorable process. wikipedia.orgbyjus.com
Table 2: Thermodynamic Parameters for Ring-Opening of Lactones
| Lactone (Ring Size) | ΔH°p (kJ/mol) | ΔS°p (J/mol·K) | ΔG°p (kJ/mol) |
| γ-Butyrolactone (5) | -7 | -29 | +1.6 |
| δ-Valerolactone (6) | -28 | -42 | -15.5 |
| ε-Caprolactone (7) | -29 | -21 | -22.7 |
| Data represents typical thermodynamic values for bulk ring-opening polymerization at 298 K, indicating the relative propensity for ring-opening. nih.govacs.org |
Exploration of Reactivity at the Pentyl Chain (e.g., Selective Functionalization, Chain Extension/Shortening)
The pentyl group is a saturated aliphatic chain, which is typically the least reactive portion of the molecule under common laboratory conditions. Its C-H bonds are strong and non-polar, making them resistant to attack by most nucleophiles and electrophiles.
Selective functionalization of the pentyl chain would likely require more advanced and aggressive synthetic methods. One potential approach is free-radical halogenation, where exposure to UV light in the presence of a halogen (e.g., bromine) could lead to the statistical substitution of hydrogen atoms along the chain. This would generate a mixture of brominated isomers, which could then serve as handles for further nucleophilic substitution reactions.
Chain extension or shortening is not a reaction that would typically be performed on the intact this compound molecule. Instead, these modifications would be incorporated during the synthesis of the pentanol precursor before its attachment to the carbamate structure. Standard organic synthesis techniques, such as Grignard reactions or Wittig reactions, could be used to build up or modify the carbon skeleton of the alcohol prior to its use.
Kinetic and Thermodynamic Studies of Reaction Pathways
Kinetic studies on related carbamate compounds show that the rate of hydrolysis is highly dependent on pH. tandfonline.comtandfonline.com The reaction typically follows pseudo-first-order kinetics, with the rate constant increasing significantly as the pH becomes more alkaline. tandfonline.com For example, the rate of hydrolysis for many carbamates is several orders of magnitude faster at pH 9 than at pH 7. nih.gov
Thermodynamic investigations into lactone ring-opening reveal that the process is governed by a balance between the enthalpy gained from relieving ring strain and the entropy lost due to the decrease in rotational freedom upon forming a linear polymer or product. nih.govacs.org For γ-butyrolactone, the small negative enthalpy change is counteracted by a negative entropy change, resulting in a slightly positive Gibbs free energy of polymerization, indicating that the ring form is generally favored under standard conditions. nih.govmdpi.com However, the equilibrium can be shifted towards the ring-opened product by coupling the reaction with subsequent, thermodynamically favorable steps. mdpi.com
Table 3: Illustrative Kinetic Data for Carbamate Hydrolysis
| Compound Type | pH | Rate Constant (k) | Reference Condition |
| Aryl Carbamate | 9.0 | log kpH9 ≈ -3 to -5 (s⁻¹) | Alkaline Hydrolysis |
| Aryl Carbamate | Plasma | log kplasma ≈ -4 to -6 (s⁻¹) | Enzymatic/Chemical Hydrolysis |
| This table provides representative ranges for hydrolysis rate constants of related O-aryl carbamates to illustrate the magnitude and dependence of stability on the environment. nih.gov |
Detailed Investigation of Reaction Mechanisms for Derivatization and Transformation
The derivatization and transformation of this compound are dictated by the electrophilic and nucleophilic centers within its structure.
Understanding Nucleophilic and Electrophilic Pathways Involving the Carbamate Linkage
The carbamate linkage is ambiphilic, meaning it possesses both nucleophilic and electrophilic character.
Electrophilic Pathways : The carbonyl carbon of the carbamate is electrophilic and is the primary site for nucleophilic attack. nih.gov This is the key step in the hydrolytic degradation discussed earlier, where a nucleophile like a hydroxide ion attacks the carbonyl, leading to a tetrahedral intermediate that subsequently collapses to cleave the C-O bond. clemson.edunih.gov Other strong nucleophiles could react similarly to displace the oxooxolanyl leaving group.
Nucleophilic Pathways : The nitrogen atom of the carbamate has a lone pair of electrons and can act as a nucleophile, although its reactivity is diminished by resonance with the adjacent carbonyl group. nih.gov In the presence of a strong base, the nitrogen can be deprotonated, significantly increasing its nucleophilicity. scite.ai This enhanced nucleophilicity could facilitate reactions such as N-alkylation with a suitable electrophile, although this may compete with hydrolysis. researchgate.netnih.gov The carbamate can also participate in directed metalation reactions, where the carbamate group directs a strong base to deprotonate an adjacent position, enabling further functionalization. acs.org
Mechanistic Insight into Rearrangement Reactions of the Oxooxolan Scaffold
The α-amino-γ-lactone scaffold is a motif that can potentially undergo various rearrangement reactions, particularly under thermal or catalytic conditions. solubilityofthings.com One plausible pathway is an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) type mechanism. mdpi.com In such a scenario, an external nucleophile could attack the lactone ring, leading to a ring-opened intermediate. This intermediate could then undergo an intramolecular cyclization in a different manner.
For example, a strong base could initiate a rearrangement by deprotonating the carbamate nitrogen. This nucleophilic nitrogen could then attack the lactone carbonyl carbon. This would lead to the opening of the five-membered lactone ring to form a six-membered ring intermediate, which could then rearrange further. Such rearrangements are complex and highly dependent on reaction conditions, but they represent a potential pathway for transforming the fundamental oxooxolan scaffold into other heterocyclic systems. mdpi.comnih.gov
Structure Activity Relationship Sar Studies of Pentyl 2 Oxooxolan 3 Yl Carbamate Derivatives
Impact of Alkyl Chain Length and Branching on Molecular Properties and Interactions
The length and branching of the alkyl chain in (2-oxooxolan-3-yl)carbamate derivatives significantly influence their physicochemical properties and, consequently, their interactions with biological targets.
Alkyl Chain Length:
The length of the alkyl chain, such as the pentyl group in pentyl (2-oxooxolan-3-yl)carbamate, plays a crucial role in determining the compound's lipophilicity. patsnap.com Generally, increasing the alkyl chain length leads to:
Higher Lipophilicity: Longer alkyl chains increase the nonpolar surface area of the molecule, enhancing its ability to partition into lipid-rich environments like cell membranes. patsnap.com This can affect the compound's absorption, distribution, and ability to cross biological barriers.
Modified Solubility: As the alkyl chain lengthens, the aqueous solubility of the compound typically decreases. patsnap.com This is due to the increased hydrophobic character of the molecule.
Altered Binding Affinity: The length of the alkyl chain can directly impact how the molecule fits into the binding pocket of a target protein. A longer chain might establish more extensive van der Waals interactions, potentially increasing binding affinity up to an optimal length. Beyond this point, steric hindrance may occur, leading to a decrease in activity. Research on other organic compounds has shown that thermal stability and charge-carrier mobility can also be influenced by alkyl chain length. rsc.orgnih.gov
Alkyl Chain Branching:
Introducing branching into the alkyl chain, for example, by replacing a pentyl group with a tert-butyl group, can have profound effects:
Steric Hindrance: Branched chains are bulkier than their straight-chain counterparts. This increased steric bulk can influence the molecule's ability to bind to a target site. In some cases, it can lead to a more specific and tighter binding by occupying a specific hydrophobic pocket, while in others, it may prevent binding altogether.
Conformational Rigidity: Branching can restrict the conformational freedom of the alkyl chain, which can be advantageous for binding if the rigid conformation is the one recognized by the target.
Metabolic Stability: Branching can sometimes increase the metabolic stability of a compound by shielding susceptible sites from metabolic enzymes.
The table below summarizes the general trends observed with variations in the alkyl chain.
| Alkyl Group | Chain Characteristics | Expected Impact on Properties |
| Ethyl | Short, straight chain | Higher water solubility, lower lipophilicity. |
| Pentyl | Medium, straight chain | Moderate lipophilicity and water solubility. |
| tert-Butyl | Short, branched chain | Increased steric bulk, potentially altered binding specificity. |
Stereochemical Influences on Molecular Recognition and Binding Properties
The 3-position of the 2-oxooxolan ring in this compound is a chiral center. This means the compound can exist as two enantiomers, (R)-pentyl (2-oxooxolan-3-yl)carbamate and (S)-pentyl (2-oxooxolan-3-yl)carbamate. The stereochemistry at this position is critical for molecular recognition and binding to chiral biological targets such as enzymes and receptors.
Biological systems are inherently chiral, and as a result, enantiomers of a drug can exhibit significantly different pharmacological activities. For instance, studies on related γ-butyrolactone ring systems have shown that the (R)-isomers can have a higher binding affinity to specific receptors compared to the (S)-isomers, likely due to a more favorable spatial arrangement within the chiral binding pocket. vulcanchem.com
The specific three-dimensional arrangement of the carbamate (B1207046) and the 2-oxooxolan ring substituents determines how the molecule interacts with amino acid residues in a binding site. One enantiomer may form key hydrogen bonds, hydrophobic interactions, or van der Waals forces that the other enantiomer cannot, leading to a difference in binding affinity and biological effect. Therefore, the separation and individual testing of the (R) and (S) enantiomers are crucial for a complete understanding of the SAR.
Substituent Effects on the 2-Oxooxolan Ring System and their Modulation of Activity
Modifying the 2-oxooxolan ring with various substituents can significantly alter the electronic and steric properties of the entire molecule, thereby modulating its biological activity. The 2-oxooxolan ring, also known as a γ-butyrolactone, is a five-membered lactone.
Electronic Effects:
Electron-Withdrawing Groups (EWGs): Introducing EWGs (e.g., halogens, nitro groups) onto the ring can increase the electrophilicity of the lactone's carbonyl carbon. This can make the lactone more susceptible to nucleophilic attack, potentially influencing its reactivity with biological nucleophiles like serine or cysteine residues in an enzyme's active site.
Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., alkyl, alkoxy groups) can decrease the electrophilicity of the carbonyl carbon. This may reduce the compound's reactivity but could enhance its binding to certain targets through other non-covalent interactions.
Steric Effects:
The size and position of substituents on the 2-oxooxolan ring can introduce steric hindrance, which can either be detrimental or beneficial to biological activity. A bulky substituent might prevent the molecule from fitting into a narrow binding pocket. However, it could also be used to probe the size and shape of the binding site and potentially enhance selectivity for a particular target.
For example, a patent for related ester compounds describes various substitutions on a 2-oxooxolan ring, highlighting the potential for diverse modifications. google.com Another patent mentions a (2S,3S)-2-(fluoromethyl)-2-hydroxy-5-oxooxolan-3-yl moiety, indicating that multiple substitutions with specific stereochemistry are synthetically feasible and potentially important for activity. who.int
Modulation of the Carbamate Linkage and its Consequences for Reactivity
The carbamate linkage (-O-CO-NH-) is a key functional group in this compound and is crucial for its chemical and biological properties. nih.govacs.org Modifications to this linkage, such as N-substitution or O-substitution, can have significant consequences for the compound's reactivity and stability.
N-Substitution:
Replacing the hydrogen on the carbamate nitrogen with an alkyl or aryl group can:
Alter Hydrogen Bonding: The N-H group can act as a hydrogen bond donor. Replacing the hydrogen with a substituent removes this capability, which could be critical for binding to a biological target.
Increase Steric Hindrance: An N-substituent will increase the steric bulk around the carbamate linkage, which could influence its conformation and interaction with a target.
Modify Electronic Properties: The nature of the N-substituent (electron-donating or electron-withdrawing) can influence the electron density on the carbamate nitrogen and the carbonyl oxygen, affecting the linkage's reactivity.
O-Substitution:
While less common in the context of maintaining the core "pentyl" structure, conceptually replacing the pentyl group (the O-substituent) would fall under the discussion in section 5.1. However, other modifications to the oxygen's environment could be considered.
Comparative SAR with Other Classes of Carbamates Exhibiting Biological Activity
Carbamates are a well-established class of compounds with a wide range of biological activities, including use as insecticides, herbicides, and pharmaceuticals. nih.govacs.org Comparing the SAR of this compound with other bioactive carbamates can provide valuable insights.
Many carbamate-based drugs function as enzyme inhibitors, often by mimicking a substrate or transition state and forming a covalent bond with the enzyme's active site. For example, some carbamates are known to inhibit acetylcholinesterase. researchgate.net
A comparative analysis would involve examining how the "alcohol" portion (the pentyl 2-oxooxolan-3-yl group in this case) and the "amine" portion (unsubstituted in this case) contribute to activity compared to other known carbamates. For instance, in other bioactive carbamates, the group attached to the carbamate oxygen can be a simple phenol, a complex heterocyclic system, or part of a larger molecule. Similarly, the nitrogen can be part of a piperidine (B6355638) ring or substituted with various groups.
The 2-oxooxolan-3-yl moiety is a relatively specific structural feature. A key aspect of the comparative SAR would be to understand the unique contribution of this lactone ring system to the biological activity profile, as compared to other carbamates where this feature is absent. Studies on O-biphenyl-3-yl carbamates as FAAH inhibitors, for example, highlight how a different scaffold attached to the carbamate can confer specific biological activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound and its derivatives, QSAR modeling can be a powerful tool for predictive design.
The general workflow for a predictive QSAR study involves: researchgate.net
Data Set Preparation: A dataset of structurally related (2-oxooxolan-3-yl)carbamate derivatives with their corresponding measured biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric (e.g., molecular volume), electronic (e.g., partial charges), hydrophobic (e.g., logP), and topological properties.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), are used to build a model that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously validated using techniques like cross-validation (e.g., leave-one-out) and by using an external test set of compounds that were not used in the model development. researchgate.netnih.gov A model is considered predictive if it can accurately forecast the activity of new compounds. researchgate.net
Once a validated QSAR model is established, it can be used to:
Predict the activity of newly designed, unsynthesized derivatives.
Identify the key structural features that are most important for activity, providing insights for rational drug design.
Optimize lead compounds by suggesting modifications that are likely to enhance activity.
For the (2-oxooxolan-3-yl)carbamate series, a QSAR model could help in systematically exploring the effects of different alkyl chains, ring substituents, and carbamate modifications to guide the synthesis of more potent and selective compounds.
Computational and Theoretical Studies on Pentyl 2 Oxooxolan 3 Yl Carbamate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
No published studies were identified that performed quantum chemical calculations on Pentyl (2-oxooxolan-3-yl)carbamate. Such studies, often employing Density Functional Theory (DFT), would typically provide insights into the molecule's electronic properties.
Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Indices
A search for the analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and related reactivity indices for this compound did not yield any specific results. This information is crucial for predicting the molecule's reactivity and potential reaction pathways.
Mapping of Electrostatic Potential Surfaces for Intermolecular Interactions
There is no available research that details the mapping of the electrostatic potential surface of this compound. This analysis would be instrumental in understanding how the molecule interacts with other molecules, including potential biological targets.
Conformational Analysis and Exploration of Energy Landscapes
No literature was found describing the conformational analysis or the exploration of the potential energy landscape of this compound. This type of study is fundamental for understanding the molecule's three-dimensional structure and flexibility.
Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Flexibility
A search for molecular dynamics (MD) simulations of this compound in solution did not return any relevant studies. MD simulations would provide a dynamic view of the molecule's behavior and flexibility in a solvent environment.
Molecular Docking and Ligand-Target Interaction Prediction in Relevant Biochemical Systems
There are no published molecular docking studies featuring this compound. Such studies are critical for predicting the binding affinity and interaction modes of a molecule with specific protein targets, which is a key step in drug discovery processes.
Theoretical Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption)
No theoretical predictions of the spectroscopic properties of this compound, such as its Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) frequencies, or Ultraviolet-Visible (UV-Vis) absorption spectra, were found in the public domain. These theoretical calculations are valuable for complementing and interpreting experimental spectroscopic data.
Advanced Analytical and Spectroscopic Research of Pentyl 2 Oxooxolan 3 Yl Carbamate
Development and Application of Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS, GC-MS/MS)
The analysis of Pentyl (2-oxooxolan-3-yl)carbamate in complex matrices, such as biological fluids or environmental samples, can be effectively achieved using hyphenated analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are powerful tools for this purpose, offering high sensitivity and selectivity. actapol.netnih.gov
A theoretical LC-MS/MS method for the quantification of this compound could be developed. actapol.net This would likely involve reversed-phase chromatography utilizing a C18 column to separate the analyte from other components in the matrix. The mobile phase could consist of a gradient of water and an organic solvent like acetonitrile (B52724), both containing a small percentage of formic acid to facilitate protonation of the analyte. scholaris.ca A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would provide high selectivity and sensitivity for quantification. rsc.org
Table 1: Postulated LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Value |
| LC System | |
| Column | C18 (e.g., 2.1 x 50 mm, 2 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Precursor > Product) | To be determined experimentally |
| Collision Energy | To be optimized |
| Dwell Time | 100 ms |
For GC-MS/MS analysis, derivatization of the carbamate (B1207046) group might be necessary to improve its volatility and thermal stability. nih.gov However, direct analysis could also be possible depending on the compound's properties. A capillary column with a non-polar stationary phase would be suitable for separation. oiv.intmdpi.com The mass spectrometer would be operated in electron ionization (EI) mode, and characteristic fragment ions would be selected for MRM analysis to ensure accurate identification and quantification. oiv.int
Table 2: Hypothetical GC-MS/MS Parameters for the Analysis of this compound
| Parameter | Value |
| GC System | |
| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Optimized for separation |
| MS/MS System | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| MRM Transitions | To be determined from fragmentation pattern |
Advanced Separation Techniques for Isolation and Purification, Including Chiral Chromatography
The isolation and purification of this compound from synthesis reaction mixtures or natural extracts would rely on advanced separation techniques. Preparative high-performance liquid chromatography (HPLC) is a common method for obtaining high-purity compounds. google.com
Given that the 3-position of the 2-oxooxolan ring is a chiral center, this compound can exist as a racemic mixture of two enantiomers. The separation of these enantiomers is crucial as they may exhibit different biological activities. Chiral chromatography is the most effective technique for this purpose. sigmaaldrich.com This can be achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving a wide range of chiral compounds. researchgate.net
Table 3: Potential Chiral Chromatography Parameters
| Parameter | Value |
| LC System | |
| Chiral Column | Polysaccharide-based (e.g., Chiralcel OD-H) |
| Mobile Phase | Hexane/Isopropanol mixture |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength |
Solid-State NMR and X-ray Powder Diffraction for Polymorph Characterization
The solid-state properties of a compound, including its crystalline form or polymorphism, can significantly impact its physical and chemical properties. Solid-state nuclear magnetic resonance (ssNMR) and X-ray powder diffraction (XRPD) are powerful techniques for characterizing these properties. nih.govresearchgate.net
Solid-state NMR, particularly ¹³C cross-polarization magic-angle spinning (CP-MAS) NMR, can provide detailed information about the local molecular environment in the solid state. reado.app Different polymorphs of this compound would be expected to exhibit distinct chemical shifts in their ssNMR spectra, allowing for their identification and characterization.
XRPD is a fundamental technique for identifying crystalline phases. Each polymorph of a compound will produce a unique diffraction pattern, which serves as a fingerprint for that specific crystalline form. By analyzing the peak positions and intensities in the XRPD pattern, one can identify the polymorphs present in a sample.
Microscopic Techniques for Studying Compound Morphology and Interactions in Materials Contexts
Microscopic techniques are invaluable for visualizing the morphology and particle size of this compound in its solid form. Scanning electron microscopy (SEM) can provide high-resolution images of the surface topography of the compound's crystals, revealing details about their shape and size distribution.
In a materials science context, where the compound might be incorporated into a polymer matrix or other material, transmission electron microscopy (TEM) could be employed to study its dispersion and interactions at the nanoscale. These microscopic analyses are crucial for understanding how the physical form of the compound influences the properties of the bulk material.
Application of Isotopic Labeling Strategies in Mechanistic and Metabolic Pathway Studies
Isotopic labeling is a powerful technique used to trace the fate of a molecule in a chemical reaction or a biological system. nih.gov By replacing one or more atoms in this compound with their stable isotopes (e.g., ¹³C, ¹⁵N, or ²H), it is possible to follow the compound and its metabolites using mass spectrometry or NMR spectroscopy.
For instance, in a metabolic study, administering a ¹³C-labeled version of this compound to an organism would allow for the identification of its metabolic products by tracking the ¹³C label. nih.gov This approach can elucidate the metabolic pathways and help in identifying the structures of the resulting metabolites. Similarly, in mechanistic studies of chemical reactions, isotopic labeling can provide insights into reaction intermediates and the movement of atoms during the transformation. mdpi.com
Research Prospects and Future Directions for Pentyl 2 Oxooxolan 3 Yl Carbamate
Strategic Use as a Synthetic Intermediate for the Construction of Complex Organic Molecules
The (2-oxooxolan-3-yl)carbamate moiety is a valuable building block in organic synthesis, particularly for creating more complex, often chiral, molecules. Analogues of the title compound, such as isobutyl (2-oxotetrahydrofuran-3-yl)carbamate, are explicitly used as intermediates in the synthesis of specialty chemicals and pharmaceuticals. The γ-lactone (2-oxooxolan) ring is a common feature in many natural products and biologically active compounds, making intermediates that contain this ring highly sought after.
Furthermore, related structures like tert-butyl N-[(3S)-2-oxooxolan-3-yl]carbamate and benzyl (B1604629) N-[(3R)-2-oxooxolan-3-yl]carbamate serve as crucial intermediates in patented synthetic routes for complex therapeutic agents, such as CDK2 inhibitors. google.comgoogle.com The carbamate (B1207046) group in these molecules often functions as a protecting group for the amine, which can be deprotected at a later stage of a synthetic sequence. This allows for selective reactions on other parts of the molecule. The inherent chirality of the 3-substituted oxolanone ring makes it a powerful tool for building enantiomerically pure final products. The pentyl group can also be modified or can influence the solubility and physical properties of the intermediate, making it suitable for a range of reaction conditions.
Exploration in Materials Science and Polymer Chemistry as a Building Block
The bifunctional nature of Pentyl (2-oxooxolan-3-yl)carbamate presents intriguing possibilities for its use in materials science and polymer chemistry. The molecule contains two key reactive sites for polymerization: the carbamate group and the lactone ring.
Polyurethane Synthesis: The carbamate functional group is the defining linkage in polyurethanes. While carbamates themselves are not direct monomers for polyurethane production, the amine precursor to this compound (3-aminotetrahydrofuran-2-one) could be used in conjunction with diisocyanates to form polyurethanes. Alternatively, the pentyl alcohol precursor could react with isocyanates. The resulting polymers would feature pendant lactone rings, which could be used for subsequent polymer modification or to influence material properties such as polarity and degradability.
Ring-Opening Polymerization (ROP): The γ-lactone (2-oxooxolan) ring is susceptible to ring-opening polymerization, a common method for producing polyesters. This process can be initiated by a variety of catalysts, leading to the formation of aliphatic polyesters. Incorporating the carbamate-pentyl side chain would result in a functionalized polyester. Such polymers could have tailored properties, including enhanced hydrophobicity (due to the pentyl group) and specific thermal or mechanical characteristics. The presence of the carbamate N-H bond also offers a site for hydrogen bonding, which can significantly influence the polymer's macroscopic properties.
Design and Synthesis of Chemical Probes for Investigating Biochemical Pathways
The carbamate functional group is a key component in the design of chemical probes, particularly activity-based probes (ABPs) that target specific enzymes. frontiersin.org Carbamates can act as covalent inhibitors by acylating nucleophilic residues, such as serine, in the active site of an enzyme. This makes the this compound scaffold a promising starting point for developing probes for enzyme families like serine proteases. frontiersin.org
The design of such a probe would involve modifying the pentyl group to incorporate a reporter tag (e.g., a fluorophore like fluorescein (B123965) or a biotin (B1667282) tag for affinity purification). The (2-oxooxolan-3-yl) portion of the molecule would serve as a recognition element, potentially guiding the probe to its target protein.
Recent studies have highlighted the development of peptide N-alkyl glycine (B1666218) NHS-carbamates as effective ABPs for various serine proteases. frontiersin.org The synthesis of these complex probes is often modular, allowing different recognition domains and reporter tags to be combined. frontiersin.org The carbamate's stability can be tuned; while some applications require stable amide bonds, less stable carbamates are sometimes desirable, for instance, in prodrug design. researchgate.net Furthermore, carbamate-bridged compounds have been investigated as potential PET imaging probes, suggesting another avenue for the functionalization of this scaffold. mdpi.com
Methodological Advancements in the Synthesis and Functionalization of Carbamate Derivatives
The synthesis of carbamates is a fundamental transformation in organic chemistry, and numerous methods have been developed, moving from traditional hazardous reagents to more modern, sustainable approaches. nih.gov
Traditional methods often rely on the use of highly toxic phosgene (B1210022) or its derivatives, or on rearrangement reactions like the Curtius or Hofmann rearrangements which transform carboxylic acids or amides into an isocyanate intermediate that is then trapped by an alcohol. nih.gov
Modern methods focus on safety, efficiency, and atom economy. A significant advancement is the use of carbon dioxide (CO2) as a renewable, non-toxic C1 synthon. nih.govresearchgate.net This approach typically involves the reaction of an amine, CO2, and an alkyl halide or alcohol. acs.org Other innovative techniques include:
Electrocatalytic Synthesis: Using electricity to drive the coupling of amines, CO2, and other partners. researchgate.net
Photocatalytic Synthesis: Employing visible light to promote the formation of carbamates from CO2 and amines. researchgate.net
Transition Metal Catalysis: Using catalysts based on palladium, nickel, or zinc to facilitate the carboxylative cyclization of unsaturated amines or alcohols with CO2. acs.orgmdpi.com
Activated Carbonates: Using reagents like di(2-pyridyl) carbonate (DPC) or p-nitrophenyl chloroformate (PNPCOCl) to create mixed carbonates that efficiently react with amines to form carbamates under mild conditions. acs.org
These advanced methodologies offer versatile and often greener routes to synthesize a wide library of carbamate derivatives, including structures like this compound. acs.org
Interactive Table: Comparison of Carbamate Synthesis Methods Click on the headers to sort the table data.
| Method | Key Reagents | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Phosgene-Based | Phosgene (COCl2), Alcohol, Amine | High reactivity, versatile | Extremely toxic reagent | nih.gov |
| Curtius Rearrangement | Acyl Azide (B81097), Alcohol | Avoids phosgene, good for acid-sensitive groups | Use of potentially explosive azide intermediates | nih.gov |
| CO2-Based Synthesis | CO2, Amine, Alcohol/Alkyl Halide | "Green" C1 source, non-toxic, renewable | Requires activation of stable CO2, often needs catalyst | nih.govresearchgate.net |
| Activated Carbonates | DPC, PNPCOCl, Amine, Alcohol | Mild conditions, high yield, convenient | Requires pre-synthesis of activated carbonate | acs.org |
| Electrocatalytic Synthesis | Amine, CO2, Electrodes | Avoids harsh reagents, uses electricity as driving force | Can require specialized equipment | researchgate.net |
Potential in Agrochemical Research as a Structural Motif (e.g., Fungicides)
The carbamate functional group is a well-established toxophore in the agrochemical industry. nih.govacs.org Many commercial pesticides, herbicides, and especially fungicides are built upon a carbamate core. Their mechanism of action often involves the inhibition of crucial enzymes in the target pest or fungus, such as acetylcholinesterase in insects or other hydrolases.
Given the prevalence of this motif, this compound and its derivatives represent a plausible scaffold for the discovery of new agrochemical agents. The combination of the proven carbamate warhead with the unique γ-lactone ring and a lipophilic pentyl tail could lead to compounds with novel modes of action or improved properties, such as:
Selectivity: The specific shape and functionality of the lactone ring could confer selectivity for a fungal enzyme over the analogous enzyme in a host crop.
Systemicity: The physical properties imparted by the pentyl group could influence the compound's uptake and transport within the plant (systemic activity).
Resistance Breaking: A novel chemical structure may be effective against fungal strains that have developed resistance to existing classes of fungicides.
The exploration of a library of (2-oxooxolan-3-yl)carbamate derivatives with varying alkyl chains could be a fruitful strategy in the search for next-generation fungicides.
Interactive Table: Examples of Carbamate-Based Fungicides Click on the headers to sort the table data.
| Fungicide Name | Chemical Sub-Class | Primary Use |
|---|---|---|
| Propamocarb | Carbamate | Oomycete control (e.g., downy mildew, Pythium) |
| Iprovalicarb | Carbamoyl-amino acid | Oomycete control (e.g., late blight, downy mildew) |
| Benthiavalicarb-isopropyl | Carbamoyl-amino acid | Oomycete control (e.g., downy mildews) |
| Diethofencarb | Phenylcarbamate | Control of gray mold (Botrytis cinerea) |
| Pyraclostrobin | Strobilurin (contains a carbamate moiety) | Broad-spectrum foliar fungicide |
Table of Mentioned Chemical Compounds
| Compound Name | Other Names/Acronyms |
| This compound | - |
| 2-Methylpropyl (2-oxooxolan-3-yl)carbamate | Isobutyl (2-oxotetrahydrofuran-3-yl)carbamate |
| tert-Butyl N-[(3S)-2-oxooxolan-3-yl]carbamate | - |
| Benzyl N-[(3R)-2-oxooxolan-3-yl)carbamate | - |
| 3-Aminotetrahydrofuran-2-one | α-Amino-γ-butyrolactone |
| Di(2-pyridyl) carbonate | DPC |
| p-Nitrophenyl chloroformate | PNPCOCl |
| Propamocarb | - |
| Iprovalicarb | - |
| Benthiavalicarb-isopropyl | - |
| Diethofencarb | - |
| Pyraclostrobin | - |
| Carbon Dioxide | CO2 |
| Phosgene | Carbonyl dichloride, COCl2 |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of pentyl (2-oxooxolan-3-yl)carbamate?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) with UV detection is critical for quantifying impurities and assessing purity. Gradient elution using a C18 column and mobile phases like acetonitrile/water (adjusted to pH 3.0 with trifluoroacetic acid) can resolve carbamate derivatives .
- Mass Spectrometry (MS) with electrospray ionization (ESI) identifies molecular ion peaks (e.g., m/z 238.29 for the parent ion) and fragmentation pathways. Characteristic fragments, such as [M+H–C5H11O]<sup>+</sup>, confirm structural motifs .
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves stereochemistry and ring conformations. For example, oxolane ring protons show distinct coupling patterns at δ 4.2–4.5 ppm, while carbamate NH resonates near δ 5.8 ppm .
Q. How can researchers optimize the synthesis of this compound to achieve high enantiomeric excess?
- Methodological Answer :
- Use chiral auxiliaries like tert-butyl carbamates (e.g., tert-butyl N-[(3R)-2-oxooxolan-3-yl]carbamate) to direct stereoselective formation. Protecting the oxolane ring’s 3-position with Boc groups enables controlled deprotection .
- Enantioselective catalysis with chiral palladium or organocatalysts (e.g., L-proline derivatives) can achieve >90% enantiomeric excess (ee). Monitor reaction progress via chiral HPLC with columns like Chiralpak AD-H .
- Purify intermediates using flash chromatography (silica gel, ethyl acetate/hexane gradients) to remove diastereomers before final deprotection .
Advanced Research Questions
Q. What methodologies are employed to study the metabolic stability of this compound in hepatic models?
- Methodological Answer :
- Liver microsome assays (human or rodent) incubate the compound with NADPH cofactors. Quantify parent compound depletion via LC-MS/MS to calculate half-life (t½) .
- Identify metabolites using high-resolution MS (HRMS) . For example, oxidative metabolites may show +16 Da shifts (hydroxylation) or –44 Da (decarboxylation). Compare fragmentation patterns to synthetic standards .
- CYP450 inhibition assays assess enzyme-specific metabolism. Use fluorogenic substrates (e.g., CYP3A4 with midazolam) to measure IC50 values and predict drug-drug interactions .
Q. How does the stereochemistry of this compound influence its interaction with carboxylesterase-2 (CES2), and what experimental approaches validate this?
- Methodological Answer :
- Enzyme inhibition assays : Incubate (R)- and (S)-enantiomers with recombinant CES2 and fluorogenic substrates (e.g., fluorescein diacetate). Measure residual activity to determine Ki values. Studies show carbamates like pentyl derivatives inhibit CES2 at IC50 < 10 µM .
- Molecular docking : Use X-ray structures of CES2 (PDB: 1MX1) to model enantiomer binding. The oxolane ring’s 3R configuration may form hydrogen bonds with Ser228, while the pentyl chain occupies a hydrophobic pocket .
- In vitro toxicity assays : Compare cytotoxicity of enantiomers in CES2-expressing cell lines (e.g., HepG2). Synergistic toxicity with irinotecan (a CES2 substrate) confirms metabolic interference .
Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across species?
- Methodological Answer :
- Cross-species microsome studies : Compare metabolism in human, rat, and dog models. For example, dog microsomes may hydrolyze the carbamate faster due to species-specific esterase activity .
- Isotope labeling : Synthesize <sup>13</sup>C-labeled carbamates to track metabolic fate. LC-MS traces of <sup>13</sup>C fragments distinguish hydrolysis pathways from oxidative routes .
- Knockout models : Use CRISPR-edited CES2<sup>−/−</sup> hepatocytes to isolate contributions of other enzymes (e.g., CYP2C19) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
